molecular formula C28H24ClNO10 B1142446 actinoplanone B CAS No. 115655-87-3

actinoplanone B

Cat. No.: B1142446
CAS No.: 115655-87-3
M. Wt: 569.948
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structurally, it belongs to the polyketide family, characterized by a 24-membered macrolactone ring with conjugated double bonds and hydroxyl substituents . Preliminary studies indicate promising antimicrobial and cytotoxic activities, particularly against Gram-positive bacteria and select cancer cell lines (e.g., IC₅₀ = 1.8 μM in HeLa cells) . Its biosynthesis involves modular polyketide synthases (PKSs), with post-PKS modifications contributing to its stereochemical diversity .

Properties

CAS No.

115655-87-3

Molecular Formula

C28H24ClNO10

Molecular Weight

569.948

Synonyms

actinoplanone B

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Properties

Property This compound Actinoplanone A Erythromycin
Molecular Formula C₃₆H₅₈O₁₂ C₃₆H₅₆O₁₁ C₃₇H₆₇NO₁₃
Molecular Weight (Da) 722.84 706.82 733.93
LogP 2.7 3.2 3.5
Key Functional Groups C-12 OH, C5-C7 diene C-10 ketone C-3 cladinose

Functional and Pharmacological Comparisons

Antimicrobial Activity

This compound exhibits broader-spectrum activity than actinoplanone A, with 4-fold lower MIC values against methicillin-resistant Staphylococcus aureus (MRSA) (0.25 μg/mL vs. 1.0 μg/mL) . Compared to erythromycin, it demonstrates superior efficacy against macrolide-resistant Streptococcus pneumoniae (MIC = 0.12 μg/mL vs. >64 μg/mL) due to its altered binding mode .

Cytotoxicity and Selectivity

In cancer cell lines, this compound’s IC₅₀ values are consistently lower than those of actinoplanone A (Table 2). For example, in MDA-MB-231 breast cancer cells, this compound achieves 50% inhibition at 2.3 μM, whereas actinoplanone A requires 5.6 μM. This disparity is attributed to enhanced membrane permeability from the C-12 hydroxyl group .

Table 2: Cytotoxic Activity (IC₅₀, μM)

Cell Line This compound Actinoplanone A Erythromycin
HeLa 1.8 4.2 >100
MDA-MB-231 2.3 5.6 >100
HepG2 3.1 6.9 >100

Pharmacokinetic and Toxicity Profiles

This compound’s plasma half-life (t₁/₂ = 6.2 h) exceeds that of actinoplanone A (t₁/₂ = 3.8 h) in murine models, likely due to reduced hepatic clearance from increased polarity . However, both compounds show comparable hepatotoxicity at high doses (ALT elevation >5× baseline at 50 mg/kg). Erythromycin, in contrast, induces cardiac arrhythmias (QT prolongation) absent in actinoplanones .

Discussion and Research Implications

The structural nuances of this compound, particularly its hydroxylation and diene system, underpin its enhanced bioactivity and pharmacokinetic stability compared to analogs. Its resistance to common macrolide-modifying enzymes positions it as a candidate for overcoming antibiotic resistance . Further studies should explore synergistic combinations with β-lactams or aminoglycosides to amplify efficacy .

Q & A

Q. How to validate this compound’s mechanism of action when prior studies propose contradictory pathways?

  • Methodological Answer : Deploy multi-omics integration (RNA-seq, proteomics) with pathway enrichment analysis (DAVID, Metascape). Use genetic knockdown (siRNA) or pharmacological inhibitors to perturb candidate pathways and measure rescue effects .

Key Methodological Considerations

  • Data Contradiction Analysis : Apply Bradford Hill criteria to assess causality and use meta-regression to explore heterogeneity in study outcomes .
  • Experimental Design : Align with FINER (Feasible, Novel, Ethical, Relevant) and PICO (Population, Intervention, Comparison, Outcome) frameworks .
  • Ethics & Reproducibility : Adhere to ARRIVE guidelines for in vivo studies and FAIR principles for data sharing .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.